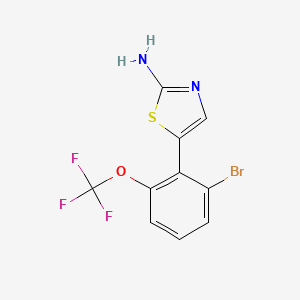
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a trifluoromethoxy group on the phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The introduction of the bromine atom and the trifluoromethoxy group can be achieved through electrophilic aromatic substitution reactions. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Final Assembly: The final compound is obtained by coupling the substituted thiazole with the appropriate amine under suitable reaction conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: It is used in studies to understand the interaction of thiazole compounds with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of thiazole-containing compounds in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The bromine and trifluoromethoxy groups can enhance the binding affinity and selectivity of the compound for specific targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-Bromo-6-(trifluoromethoxy)phenyl)thiazol-2-amine is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethoxy groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications in medicinal and chemical research.
Properties
Molecular Formula |
C10H6BrF3N2OS |
|---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
5-[2-bromo-6-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2OS/c11-5-2-1-3-6(17-10(12,13)14)8(5)7-4-16-9(15)18-7/h1-4H,(H2,15,16) |
InChI Key |
UOYZHXGKKUOLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CN=C(S2)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















